Lithium tartrate monohydrate
Overview
Description
Molecular Structure Analysis
The lattice parameter of a similar compound, Lithium D-isoascorbate monohydrate, was confirmed by X-ray diffraction analysis . The functional groups of the grown crystal were confirmed by Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectral analyses .Physical And Chemical Properties Analysis
A related compound, lithium l-tartrate, exhibits negative linear compressibility with a maximum value, Kmax = −21 TPa−1, and an overall NLC capacity, χNLC = 5.1%, that are comparable to the most exceptional materials to date .Scientific Research Applications
Crystal Growth and Structural Properties
- Lithium L-tartrate monohydrate crystals exhibit positive solubility and good transmittance in the visible region, with structural integrity under laser beam irradiation and mechanical hardness. These characteristics make them suitable for optical applications and piezoelectric experiments (Chandran, James, Magesh, & Prasanna, 2021).
High-Pressure Studies and Phase Transitions
- Lithium thallium tartrate monohydrate exhibits unique structural and dielectric properties under high-pressure conditions, making it a valuable subject for studies on phase transitions and ferroelectric behavior (Kamba et al., 2002).
Spectroscopy and Elastic Properties
- Studies using spectroscopy methods like Brillouin scattering and Raman spectroscopy provide insights into the elastic properties and phase transitions of lithium ammonium tartrate monohydrate, relevant in the field of material science (Udagawa, Kohn, & Nakamura, 1978).
Crystallographic Analysis
- Detailed crystallographic analysis of various lithium tartrate monohydrate compounds contributes to the understanding of molecular structure, bonding, and coordination in chemistry (Gelbrich, Threlfall, Huth, & Seeger, 2006).
Ferroelectric Properties and Phase Transitions
- Research on the ferroelectric properties and phase transitions in lithium thallium tartrate monohydrate sheds light on the behavior of materials under different thermal and electrical conditions, important for developing advanced electronic materials (Fousek, Cross, & Seely, 1970).
Thermodynamics and Kinetics in Crystal Formation
- Studies exploring the thermodynamics and kinetics of crystal formation in lithium tartrate monohydrate contribute to the broader understanding of material synthesis and phase behavior (Yeung & Cheetham, 2014).
properties
IUPAC Name |
dilithium;2,3-dihydroxybutanedioate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDOSKKVQUGWFB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Li2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594089 | |
Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tartrate monohydrate | |
CAS RN |
6108-32-3 | |
Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.